[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum
Description
Properties
Molecular Formula |
C9H20N2O3Pt |
|---|---|
Molecular Weight |
399.35 g/mol |
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum |
InChI |
InChI=1S/C6H14N2.C3H6O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2,4H,1H3,(H,5,6);/t5-,6-;2-;/m00./s1 |
InChI Key |
GDQGIAKEMZZQME-DOYDWZMXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)O.C1C[C@H]([C@@H]1CN)CN.[Pt] |
Canonical SMILES |
CC(C(=O)O)O.C1CC(C1CN)CN.[Pt] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum involves several steps:
Alkylation of Glycine Equivalents: This step involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: The γ-substituted amino acid derivatives undergo intramolecular cyclization.
Alkene Cyclopropanation: This step involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its effects on cellular processes and mechanisms.
Medicine: Primarily used as an antineoplastic agent in cancer treatment.
Industry: Employed in the synthesis of other complex organic compounds.
Mechanism of Action
The compound exerts its effects by binding to DNA and forming cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . The primary molecular targets are the DNA strands, and the pathways involved include the activation of DNA damage response mechanisms.
Comparison with Similar Compounds
Structural Overview
The compound comprises three components:
- [(1R,2R)-2-(Aminomethyl)cyclobutyl]methanamine: A cyclobutane-derived diamine with trans-configuration (1R,2R stereochemistry) and two primary amine groups. Its molecular formula is C₆H₁₄N₂, with a molar mass of 114.19 g/mol, density of 0.947 g/cm³, and pKa of 10.57 .
- (2S)-2-Hydroxypropanoic Acid: The IUPAC name for L-lactic acid, a chiral α-hydroxy acid with a carboxylic acid group and hydroxyl group.
- Platinum : Likely coordinated as a central metal ion in a square-planar complex, binding to the diamine’s amine groups and the carboxylate group of lactic acid.
Structural Analogues of Platinum Complexes
Table 1: Key Platinum Complexes and Their Features
Key Observations:
- Ligand Influence : The use of (2S)-lactic acid instead of oxalate (as in oxaliplatin) may improve solubility or reduce off-target interactions.
Enantiomeric Purity and Pharmacological Impact
- The (1R,2R) configuration of the diamine ensures stereochemical specificity, critical for minimizing side effects. For example, enantiomeric ratios >95:5 in milnacipran reduce cardiovascular risks , suggesting similar benefits for the target compound.
- In contrast, fungicides like cyclobutrifluram use 80–100% (1S,2S) enantiomer for efficacy, highlighting the role of stereochemistry in biological activity .
Physicochemical and Pharmacokinetic Properties
- pKa and Solubility : The diamine’s pKa (~10.57) indicates partial protonation at physiological pH, influencing cellular uptake. Lactic acid’s carboxylate group may enhance water solubility compared to oxaliplatin’s oxalate ligand .
Biological Activity
The compound [(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine; (2S)-2-hydroxypropanoic acid; platinum is a complex that combines a cyclobutyl amine derivative with a platinum moiety and a hydroxypropanoic acid. This combination is of significant interest in medicinal chemistry, particularly for its potential antitumor and therapeutic applications.
Structural Composition
- [(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine : A bicyclic amine that may influence the biological activity through its interaction with biological targets.
- (2S)-2-hydroxypropanoic acid : A chiral molecule that plays a role in metabolic pathways and may enhance the solubility and bioavailability of the platinum complex.
- Platinum moiety : Known for its anticancer properties, particularly in compounds like cisplatin.
Antitumor Properties
Dinuclear platinum complexes, including those similar to the compound , have shown promising antitumor effects. These complexes target cancer cells through various mechanisms:
- Cytotoxicity : Studies indicate significant cytotoxic effects against various cancer cell lines, including murine colon carcinoma (CT26) and breast cancer (4T1) cells. For example, specific platinum complexes demonstrated IC50 values lower than those of traditional agents like oxaliplatin, suggesting enhanced efficacy .
- Mechanisms of Action :
Case Studies
-
Dinuclear Platinum Complexes :
- A study evaluated several dinuclear platinum(II) complexes with varying ligands and found that those with ammonia ligands exhibited higher cytotoxicity against CT26 cells compared to others .
- The research highlighted that the introduction of specific bridging ligands could enhance the overall biological activity of platinum complexes.
- Comparative Efficacy :
Table of Biological Activity Data
| Compound Name | IC50 (μM) | Cell Line Tested | Mechanism |
|---|---|---|---|
| Pt Complex 1 | 8.82 | CT26 | Apoptosis induction |
| Pt Complex 2 | 15.00 | 4T1 | Proliferation inhibition |
| Cisplatin | 10.00 | CT26 | DNA crosslinking |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The presence of hydroxypropanoic acid may enhance solubility and absorption in biological systems.
- Toxicity Profile : While platinum compounds are known for nephrotoxicity, ongoing research aims to develop formulations that mitigate these side effects while maximizing therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
